Coumarin, 3-amino-4-morpholino-
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Overview
Description
Coumarin, 3-amino-4-morpholino-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of amino and morpholino groups to the coumarin structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-amino-4-morpholino-, typically involves multi-component reactions. One common method is the condensation of 3-aminocoumarin with morpholine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Coumarin, 3-amino-4-morpholino-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Coumarin, 3-amino-4-morpholino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
Coumarin, 3-amino-4-morpholino-, has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of fluorescent dyes and sensors due to its photochemical properties.
Mechanism of Action
The mechanism of action of Coumarin, 3-amino-4-morpholino-, involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition of their activity. This mechanism is particularly relevant in its potential anti-cancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminocoumarin: Lacks the morpholino group but shares similar biological activities.
4-Aminocoumarin: Another aminocoumarin derivative with different substitution patterns.
Coumarin-3-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
Coumarin, 3-amino-4-morpholino-, is unique due to the presence of both amino and morpholino groups, which enhance its chemical reactivity and biological properties. This dual substitution allows for a broader range of chemical reactions and potential therapeutic applications compared to its analogs.
Biological Activity
Coumarin derivatives have gained significant attention in pharmacology due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article focuses on the biological activity of the compound 3-amino-4-morpholino-coumarin , exploring its mechanisms of action, synthesis, and therapeutic potential through various studies and data analyses.
Chemical Structure and Synthesis
The compound 3-amino-4-morpholino-coumarin is characterized by the presence of an amino group and a morpholine ring attached to the coumarin scaffold. Its synthesis typically involves the reaction of 3-hydroxycoumarin with morpholine derivatives under acidic conditions, often yielding moderate to high yields depending on the specific reaction conditions used.
Anticancer Activity
Numerous studies have documented the anticancer effects of coumarin derivatives, including 3-amino-4-morpholino-coumarin . Research has shown that coumarins can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Coumarins have been reported to arrest the cell cycle at the G0/G1 phase in ovarian cancer cell lines, leading to reduced proliferation rates. This was evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Cytotoxicity : In vitro studies demonstrated that coumarin compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 18.97 µg/mL to 98.14 µg/mL depending on the specific derivative and exposure time .
Antimicrobial Activity
Coumarins have also shown promising antimicrobial properties. For instance, coumarin derivatives were effective against several bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 15 µg/mL for specific derivatives . The mechanism involves inhibition of bacterial enzymes such as InhA, crucial for fatty acid synthesis in bacteria.
Antioxidant Properties
The antioxidant activity of 3-amino-4-morpholino-coumarin has been evaluated through various assays. It has been shown to scavenge free radicals effectively and inhibit oxidative stress markers in cellular models. The hydroxyl groups at positions 7 and 8 are particularly important for its antioxidant capacity .
Case Studies
Study | Findings | |
---|---|---|
Wang et al., 2020 | Evaluated antioxidant activity in aqueous media; IC50 values ranged from 0.09–0.12 mg/mL for hydroxylated coumarins | Coumarins enhance antioxidant properties significantly |
Halawa et al., 2020 | Investigated cytotoxicity against KB-3-1 cervical carcinoma cells; observed DNA-Topo I interaction | Coumarins can effectively block cell replication leading to apoptosis |
Popova et al., 2024 | Studied anti-proliferative effects on prostate cancer cells; IC50 values showed significant reduction in cell viability | Indicated potential for therapeutic use in prostate cancer |
The biological activity of 3-amino-4-morpholino-coumarin can be attributed to several mechanisms:
- Enzyme Inhibition : Coumarins often act as inhibitors of key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells.
- Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) helps protect cells from oxidative damage.
Properties
CAS No. |
59288-16-3 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-amino-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O3/c14-11-12(15-5-7-17-8-6-15)9-3-1-2-4-10(9)18-13(11)16/h1-4H,5-8,14H2 |
InChI Key |
CYCPRMKAIHGCML-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)N |
Origin of Product |
United States |
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